molecular formula C21H20BrClN2O3S B11590251 (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11590251
M. Wt: 495.8 g/mol
InChI Key: BTYMFWLBEWSWSL-YVLHZVERSA-N
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Description

The compound “(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the imidazolidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step may involve the reaction of the imidazolidin-4-one core with sulfur-containing reagents.

    Bromination and chlorination: The aromatic ring can be functionalized with bromine and chlorine atoms using halogenation reactions.

    Methoxylation and methoxymethylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidin-4-one core can be reduced to form imidazolidines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to explore potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors to modulate their activity.

    Pathway interference: The compound can interfere with specific biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-oxoimidazolidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H20BrClN2O3S

Molecular Weight

495.8 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H20BrClN2O3S/c1-3-8-25-20(26)17(24-21(25)29)10-14-9-16(22)19(18(11-14)27-2)28-12-13-4-6-15(23)7-5-13/h4-7,9-11H,3,8,12H2,1-2H3,(H,24,29)/b17-10-

InChI Key

BTYMFWLBEWSWSL-YVLHZVERSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S

Origin of Product

United States

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